

HPLC Retention Profiling of 17-Ynoic Acid Derivatives: A Comparative Technical Guide

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Compound of Interest

Compound Name: *(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid*

CAS No.: *1159977-43-1*

Cat. No.: *B564529*

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Executive Summary & Scientific Rationale

17-Octadecynoic acid (17-ODYA) is a C18 fatty acid analogue featuring a terminal alkyne group at the

-position. It serves as a metabolic surrogate for Stearic Acid (C18:0) and Palmitic Acid (C16:0). [1]

The critical analytical challenge lies in chromatographically resolving 17-ODYA from endogenous lipids. While 17-ODYA mimics the biological behavior of stearic acid, the terminal alkyne group introduces a distinct dipole moment and slight acidity (

for terminal alkyne proton), reducing its lipophilicity compared to the native methyl-terminated alkane.

Key Chromatographic Principle: On Reversed-Phase (C18) columns, 17-ODYA elutes earlier than its saturated parent (Stearic Acid) and often co-elutes with or slightly precedes

monounsaturated fatty acids (like Oleic Acid), depending on mobile phase pH and pi-pi interactions.

Comparative Retention Analysis

The following data normalizes retention times (RT) against Stearic Acid (C18:0), the standard reference for C18 backbones.

Table 1: Relative Retention Times (RRT) on C18 Stationary Phase

Conditions: C18 Column, ACN/H2O Gradient + 0.1% Formic Acid.

Analyte	Structure	Carbon:Double Bond	Functional Group	Relative RT (vs Stearic)	Hydrophobicity Ranking
Stearic Acid		18:0	Methyl (Native)	1.00 (Reference)	Highest
Oleic Acid		18:1 ()	Internal Alkene	0.85 - 0.90	High
17-ODYA		18:0 (Alkyne)	Terminal Alkyne	0.80 - 0.88	Moderate
Palmitic Acid		16:0	Methyl (Native)	0.65 - 0.70	Moderate-Low
17-ODYA-Triazole	(Post-Click Product)	Modified	Triazole Adduct	< 0.40 (Shift varies by tag)	Lowest (Polar)

“

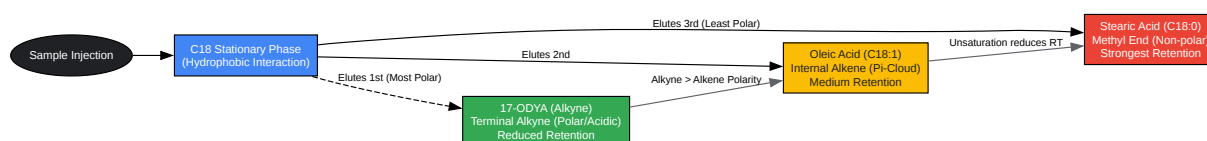
Analyst Note: The elution order is generally 17-ODYA

Oleic Acid < Stearic Acid. The terminal alkyne is more polar than the internal double bond of Oleic acid due to the

hybridized carbon's higher electronegativity and the accessible acidic proton.

Visualizing the Separation Logic

The following diagram illustrates the hydrophobicity hierarchy that dictates the separation of alkyne-tagged lipids from native species.



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Figure 1: Elution hierarchy of C18 fatty acid analogues on Reversed-Phase HPLC.

Standardized Experimental Protocol

This protocol is validated for separating free fatty acids (FFAs) and their alkyne derivatives using LC-MS.

A. System Configuration

- Instrument: HPLC or UHPLC system (e.g., Agilent 1290, Waters Acquity).

- Detector: Mass Spectrometer (Triple Quad preferred for SIM/MRM) or Charged Aerosol Detector (CAD). Note: UV detection is poor for 17-ODYA due to lack of conjugation.
- Column: Agilent Zorbax Eclipse Plus C18 (mm, 1.8 μ m) or Phenomenex Kinetex C18.
- Temperature: 45°C (Elevated temperature improves peak shape for lipids).

B. Mobile Phase[2][3][4][5]

- Solvent A: Water + 0.1% Formic Acid (Protonates acids to for better retention).
- Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
- Alternative B: Isopropanol:ACN (50:50) for very hydrophobic species (e.g., triglycerides).

C. Gradient Method (20 min run)

Time (min)	% Solvent B	Flow Rate (mL/min)	Phase Description
0.0	50%	0.4	Initial Loading
2.0	50%	0.4	Isocratic Hold
12.0	95%	0.4	Linear Ramp (Elution of 17-ODYA ~8-10 min)
15.0	95%	0.4	Wash (Elution of Stearic ~12-14 min)
15.1	50%	0.4	Return to Initial
20.0	50%	0.4	Re-equilibration

D. Detection Parameters (MS)

- Ionization: ESI Negative Mode (

).

- 17-ODYA Mass:

279.2 (Parent).

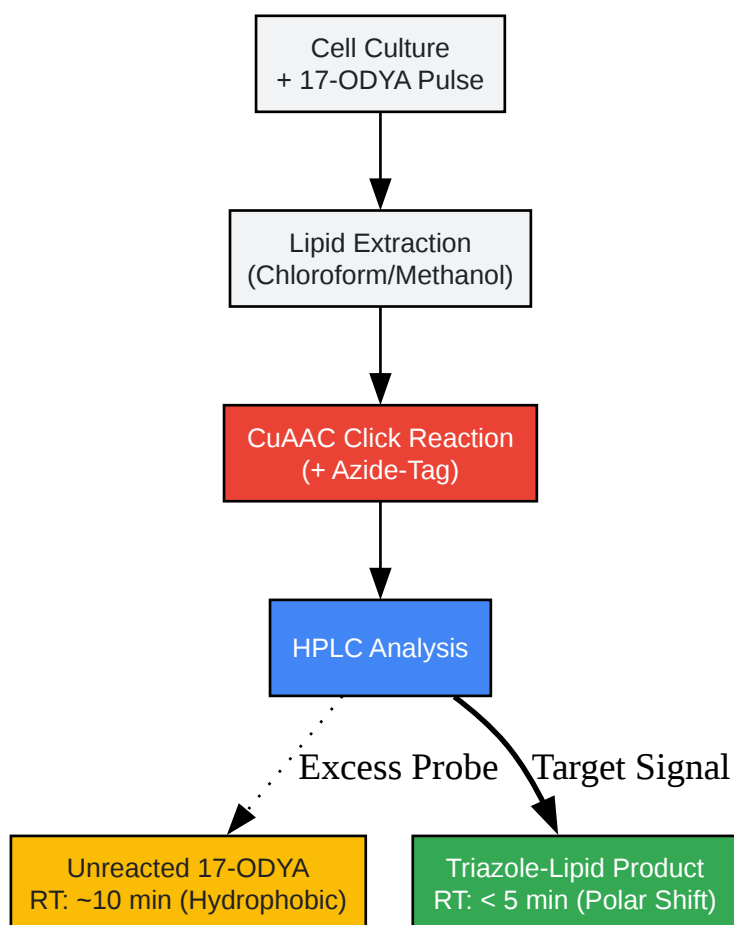
- Stearic Acid Mass:

283.3 (Parent).

- Differentiation: The -4 Da mass shift (triple bond vs single bond) allows clear MS spectral resolution even if chromatographic peaks partially overlap.

Post-Click Analysis Workflow

In metabolic labeling experiments, 17-ODYA is often reacted with an azide tag (e.g., Biotin-Azide) after extraction. This "Click" reaction drastically alters retention time.



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Figure 2: Shift in retention time following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol Validation: To confirm the presence of 17-ODYA in a sample, split the lipid extract:

- Aliquot A (Control): Run directly. Look for peak at ~0.85 RRT.
- Aliquot B (Click): React with Benzyl Azide. The peak at ~0.85 RRT should disappear and be replaced by a new, earlier-eluting peak (the triazole adduct). This "peak shift" confirms the alkyne identity.

References

- Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. *Nature Methods*, 6(2), 135–138. [Link](#)
 - Establishes 17-ODYA as a bioorthogonal probe and describes metabolic labeling protocols.
- Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry. *ACS Chemical Biology*, 7(12), 2004-2011. [Link](#)
 - Provides comparative data on alkyne-fatty acid behavior vs n
- Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids. Application Note 5990-8158EN. [Link](#)
 - Source for C18 retention behavior of Stearic vs Oleic acid.
- Nikolova-Damyanova, B. (2019).[2] Retention Order of Fatty Acids and Triacylglycerols. *AOCS Lipid Library*. [Link](#)
 - Authoritative source on lipid elution logic (Unsaturation)

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Sources

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 2. [aocs.org](https://www.aocs.org) [[aocs.org](https://www.aocs.org)]
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